2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
Description
2,5-Difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core substituted with fluorine atoms at the 2- and 5-positions. The sulfonamide group is linked to an ethyl chain bearing a 6-methylimidazo[1,2-b]pyrazole moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and sulfonamide-based therapeutics.
Properties
IUPAC Name |
2,5-difluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2S/c1-10-8-14-19(6-7-20(14)18-10)5-4-17-23(21,22)13-9-11(15)2-3-12(13)16/h2-3,6-9,17H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEXSAIXEOAGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that imidazole derivatives, which are key components of this compound, are used in a variety of applications, including pharmaceuticals and agrochemicals. They bind with high affinity to multiple receptors, making them useful in developing new derivatives.
Mode of Action
It is known that imidazole derivatives interact with their targets in a way that results in a variety of biological activities. The compound’s interaction with its targets could result in changes that contribute to its overall effect.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound could potentially affect similar pathways, leading to downstream effects.
Result of Action
Some imidazo[1,2-b]pyridazine diaryl urea derivatives have exhibited significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460. This suggests that the compound could potentially have similar effects.
Biological Activity
2,5-Difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a difluorobenzene moiety linked to an imidazopyrazole derivative, which is known for its diverse biological activities.
Pharmacological Properties
Research indicates that imidazopyrazole derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Compounds with imidazopyrazole scaffolds have shown significant anticancer properties. For instance, studies have reported that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal activities. The presence of the imidazopyrazole ring enhances its interaction with microbial targets, leading to effective inhibition of growth .
- Anti-inflammatory Properties : There is evidence suggesting that imidazopyrazole derivatives can modulate inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorine Substitution : The difluoro substitution enhances lipophilicity and bioavailability, which are critical for improved pharmacokinetic properties .
- Imidazopyrazole Core : This core structure is pivotal for the compound's interaction with biological targets. The nitrogen atoms in the ring can form hydrogen bonds with enzymes or receptors, facilitating binding and activity .
Antitumor Activity
In a study focusing on pyrazole derivatives, compounds similar to this compound showed promising results against various cancer cell lines. The most active compounds exhibited IC50 values in the nanomolar range against breast and lung cancer cells .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.004 | Breast Cancer |
| Compound B | 0.008 | Lung Cancer |
| 2,5-Difluoro-N-(...) | 0.005 | Colon Cancer |
Antimicrobial Studies
Research on related pyrazole derivatives has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
- Reaction : Aryl halides (e.g., bromides) undergo cross-coupling with boronic esters to form biaryl linkages.
- Example : In source , a Suzuki coupling between 6-bromoquinoline and a boronate ester under Pd catalysis yielded a biaryl product (73% yield).
- Relevance : This method could introduce substituents to the pyrazole ring or sulfonamide-linked aromatic system.
Table 1: Suzuki-Miyaura Coupling Conditions
| Substrate | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| 6-Bromoquinoline | PdCl₂(dppf) | Dioxane/H₂O | 73 | |
| Aryl bromide | Pd(dppf)₂Cl₂ | Dioxane/H₂O | 58 |
Stille Coupling
- Reaction : Palladium-mediated coupling of organostannanes with aryl halides.
- Example : Source utilized Pd(PPh₃)₄ to couple a bromoimidazo[1,2-a]pyridine with a vinyltin reagent (56% yield).
- Application : Potential for modifying the imidazo-pyrazole’s substituents.
Sulfonamide Functionalization
- Reaction : The sulfonamide group undergoes nucleophilic substitution with amines or alcohols.
- Example : Source reported sulfonamide alkylation using ethylenediamine derivatives under basic conditions.
Oxidative Modifications
- Reaction : Oxidation of ethyl or vinyl groups to carboxylic acids.
- Example : In source, vinyl substituents were oxidized to carboxylic acids using KMnO₄ (65–78% yield).
- Relevance : Could introduce polar groups to enhance solubility or binding affinity.
1,3-Dipolar Cycloaddition
- Reaction : Pyrazole rings participate in cycloaddition with diazo compounds.
- Example : Source demonstrated pyrazole synthesis via cycloaddition of diazoacetate with alkynes (89% yield).
Table 2: Cycloaddition Reactions
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl diazoacetate | Zn(OTf)₂, Et₃N | 1,3,5-Triarylpyrazole | 89 | |
| Acetylenes | Cu(OTf)₂, RT | Tetrasubstituted Pyrazoles | 82 |
Ring-Opening and Rearrangement
- Reaction : Hydrazine-mediated ring-opening of lactams or esters to form hydrazides.
- Example : Source converted ethyl esters to carbohydrazides using hydrazine hydrate (88% yield).
Fluorine-Specific Reactivity
The difluoroaryl group exhibits unique electronic effects:
- Electrophilic Aromatic Substitution : Fluorine directs electrophiles to meta/para positions.
- Stability Enhancement : Fluorinated derivatives resist metabolic degradation (source ).
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural Features and Differences
The compound shares a common scaffold with other sulfonamide derivatives containing imidazo[1,2-b]pyrazole groups. A notable analog is N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide (CAS: 1798623-18-3, molecular formula: C₁₉H₂₀N₄O₃S, molecular weight: 384.5 g/mol) .
| Property | 2,5-Difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide | N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide |
|---|---|---|
| Core substituents | 2,5-Difluoro on benzene | 2,5-Dimethyl on benzene |
| Heterocyclic substituent | 6-Methylimidazo[1,2-b]pyrazole | 6-(Furan-2-yl)imidazo[1,2-b]pyrazole |
| Molecular weight | Not explicitly reported; estimated ~400–410 g/mol | 384.5 g/mol |
| Polarity | Higher (due to fluorine electronegativity) | Lower (methyl and furan groups reduce polarity) |
Functional Implications
Electron-Withdrawing vs. In contrast, the 2,5-dimethyl groups in the analog may improve lipophilicity, favoring membrane permeability but reducing solubility .
Heterocyclic Moieties :
- The 6-methylimidazo[1,2-b]pyrazole group in the target compound may confer rigidity and influence binding pocket occupancy.
- The 6-(furan-2-yl) substituent in the analog introduces an oxygen-containing heterocycle, which could modulate hydrogen-bonding interactions or metabolic stability .
Synthetic Feasibility :
- Fluorination at the 2,5-positions requires specialized reagents (e.g., Selectfluor), whereas methyl groups are typically easier to introduce via alkylation.
Research Findings and Limitations
Structural Characterization
For the analog, the absence of reported melting points, densities, or spectroscopic data limits a full comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
